(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antibacterial and Antifungal Activities : Compounds related to (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown promising results in antimicrobial studies. A study synthesized derivatives of this compound and tested their antibacterial and antifungal activities against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antitubercular Activity
- Novel Azetidin-2-One Analogues as Anti-Tubercular Agents : Research focusing on azetidinone derivatives, which are structurally similar to the compound , has shown that these derivatives have significant anti-tubercular activity. The study involved the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, with some analogues demonstrating good activity (B. Thomas, D. George, & J. Harindran., 2014).
Anti-Inflammatory Properties
- Novel Azetidinonyl/Thiazolidinonylphenothiazines as Anti-Inflammatory Agents : A study synthesized new azetidinonyl and thiazolidinonylphenothiazines, showing potential as anti-inflammatory agents. This research indicates that compounds with an azetidinone structure, similar to this compound, can be effective in treating inflammation (2022).
Anticonvulsant Activity
- Synthesis of Triazole Derivatives and Their Anticonvulsant Activity : Triazole derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their anticonvulsant properties. The study found that some of these compounds showed promising results in this regard (Ilkay Küçükgüzel et al., 2004).
Synthesis and Evaluation Methods
- Ultrasound-Assisted Synthesis of Novel Compounds : Innovative synthesis methods like ultrasound-assisted synthesis have been applied to similar compounds, demonstrating more efficient and rapid production with higher yields. This technique could be applicable for the synthesis of this compound (Chenjiang Liu & Jide Wang, 2010).
Properties
IUPAC Name |
(E)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(9-8-16-7-4-10-24-16)21-11-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWILWTOWWYDJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.